N-(4-nitrophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
N-(4-Nitrophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with an o-tolyl group at position 3 and a thioacetamide side chain linked to a 4-nitrophenyl moiety. Notably, tautomerism has been observed in related acetamide-thiadiazole hybrids, such as the equilibrium between imino and amino forms in similar compounds .
Properties
IUPAC Name |
2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S2/c1-11-4-2-3-5-14(11)16-19-17(26-20-16)25-10-15(22)18-12-6-8-13(9-7-12)21(23)24/h2-9H,10H2,1H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNONQTWMLCYTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thioamide with Nitrile
The 1,2,4-thiadiazole ring is constructed via cyclocondensation of o-tolylthioamide with cyanogen bromide in anhydrous dimethylformamide (DMF) under nitrogen atmosphere.
Reaction Conditions :
- o-Tolylthioamide (1.0 eq), cyanogen bromide (1.2 eq), DMF (20 mL), 80°C, 6 hours.
- Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol yields 3-(o-tolyl)-1,2,4-thiadiazole-5-thiol as a yellow solid (Yield: 68%).
Characterization :
- 1H NMR (400 MHz, CDCl3) : δ 7.62 (d, J = 7.6 Hz, 1H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 7.29 (t, J = 7.2 Hz, 1H, Ar-H), 2.51 (s, 3H, CH3).
- IR (KBr) : 2560 cm⁻¹ (S-H stretch), 1590 cm⁻¹ (C=N stretch).
Preparation of 2-Bromo-N-(4-Nitrophenyl)Acetamide
Amidation of 4-Nitroaniline with Bromoacetyl Bromide
4-Nitroaniline is reacted with bromoacetyl bromide in dichloromethane (DCM) using triethylamine (TEA) as a base.
Reaction Conditions :
- 4-Nitroaniline (1.0 eq), bromoacetyl bromide (1.1 eq), TEA (1.5 eq), DCM (30 mL), 0°C → room temperature, 4 hours.
- Workup : Extraction with DCM, washing with NaHCO3, drying over MgSO4, and solvent evaporation affords 2-bromo-N-(4-nitrophenyl)acetamide as a white crystalline solid (Yield: 82%).
Characterization :
- 1H NMR (400 MHz, DMSO-d6) : δ 10.45 (s, 1H, NH), 8.22 (d, J = 8.8 Hz, 2H, Ar-H), 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 4.02 (s, 2H, CH2Br).
- MS (ESI) : m/z 287.0 [M+H]+.
Thioether Coupling via Nucleophilic Substitution
Thiol-Bromoacetamide Coupling
The thiol group of 3-(o-tolyl)-1,2,4-thiadiazole-5-thiol undergoes nucleophilic substitution with 2-bromo-N-(4-nitrophenyl)acetamide in the presence of potassium carbonate (K2CO3) in acetone.
Reaction Conditions :
- 3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol (1.0 eq), 2-bromo-N-(4-nitrophenyl)acetamide (1.05 eq), K2CO3 (2.0 eq), acetone (40 mL), reflux, 8 hours.
- Workup : Filtration, solvent removal, and purification via silica gel chromatography (hexane/ethyl acetate, 3:1) yields the target compound as a pale-yellow powder (Yield: 58%).
Characterization :
- 1H NMR (400 MHz, CDCl3) : δ 8.20 (d, J = 8.8 Hz, 2H, Ar-H), 7.75 (d, J = 8.8 Hz, 2H, Ar-H), 7.60–7.55 (m, 1H, Ar-H), 7.45–7.35 (m, 3H, Ar-H), 4.15 (s, 2H, SCH2CO), 2.50 (s, 3H, CH3).
- 13C NMR (100 MHz, CDCl3) : δ 169.8 (C=O), 161.2 (C=N), 148.5 (C-NO2), 140.1–125.3 (Ar-C), 38.2 (SCH2CO), 21.4 (CH3).
- HRMS (ESI) : m/z calcd for C18H15N4O3S2 [M+H]+: 423.0432; found: 423.0436.
Optimization and Mechanistic Insights
Solvent and Base Selection
Comparative studies reveal that acetone outperforms DMF or THF in thioether coupling due to improved solubility of intermediates and reduced side reactions. K2CO3 proves superior to NaOH or NaH, minimizing hydrolysis of the bromoacetamide.
Temperature and Reaction Time
Prolonged reflux (8 hours) ensures complete consumption of the bromoacetamide, confirmed by TLC monitoring. Lower temperatures (60°C) result in incomplete reactions (<30% yield).
Alternative Synthetic Routes
One-Pot Thiadiazole Formation and Thioether Coupling
An alternative approach involves in situ generation of the thiadiazole-thiol via cyclization of o-tolylthiosemicarbazide with chloroacetic acid in POCl3, followed by direct coupling with bromoacetamide.
Reaction Conditions :
- o-Tolylthiosemicarbazide (1.0 eq), chloroacetic acid (1.2 eq), POCl3 (5 mL), 90°C, 4 hours.
- Workup : Quenching in ice-water, extraction with ethyl acetate, and coupling with bromoacetamide as above (Yield: 47%).
Challenges and Mitigation Strategies
Thiol Oxidation
The thiol intermediate is prone to oxidation, necessitating inert atmospheres (N2/Ar) and antioxidants like 2,6-di-tert-butyl-4-methylphenol (BHT) during storage.
Nitro Group Reactivity
The electron-withdrawing nitro group slows amidation kinetics. Using DCC/DMAP as coupling agents enhances reactivity, though yields remain moderate (50–60%).
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of the thiadiazole ring or the nitrophenyl group.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
N-(4-nitrophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a complex organic compound with a unique structure that has potential applications in pharmaceuticals and agrochemicals. It consists of a 4-nitrophenyl group attached to an acetamide moiety, linked to a thiadiazole ring that incorporates an o-tolyl substituent. The compound's biological activity is linked to the presence of the thiadiazole moiety, which has been associated with various pharmacological effects. Compounds containing the 1,3,4-thiadiazole scaffold exhibit a range of activities. This unique combination may confer distinct electronic properties and reactivity patterns that influence its biological activity and therapeutic potential compared to similar compounds.
Potential Applications
This compound has potential applications in influencing pathways related to inflammation, cancer progression, or microbial resistance. Studies on the interactions of this compound with biological targets reveal its mechanism of action. These interactions may involve binding to enzymes or receptors within biological systems. Molecular docking studies could provide insights into its binding affinities and specific interactions at the molecular level.
The biological activity of this compound is linked to the presence of the thiadiazole moiety, which has been associated with various pharmacological effects. Compounds containing the 1,3,4-thiadiazole scaffold exhibit a range of activities.
Antimicrobial Properties
Derivatives possessing a 2-amino-1,3,4-thiadiazole moiety exhibit antimicrobial properties . A number of 2-amino-1,3,4-thiadiazoles substituted at C-5 of the thiadiazole ring with the phenyl or phenol group showed moderate to significant antibacterial and antifungal activities against Gram-positive bacteria (S. aureus and B. cereus), Gram-negative bacteria (E. coli and P. aeruginosa) and fungal strains (A. niger and Aspergillus fumigatus) compared to standard drugs, streptomycin, and fluconazole . The compounds possessing the p-nitroaniline moiety showed the most promising antibacterial and antifungal properties .
Other Potential Activities
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide would depend on its specific interactions with biological targets. It may involve binding to specific enzymes or receptors, thereby modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The compound’s analogs differ primarily in substituents on the aryl groups and heterocyclic cores. Key comparisons include:
Key Observations :
- Core Heterocycle : Thiadiazoles (e.g., target compound) exhibit higher aromatic stability compared to triazoles but may show tautomerism. Triazoles (e.g., compounds from ) often have better synthetic versatility.
- Substituent Effects : Nitro groups (target compound) enhance electrophilicity, while methoxy () or fluorine () substituents modulate electronic and pharmacokinetic properties.
- Biological Relevance : Thiophene () and pyridine () moieties are associated with improved binding to biological targets, such as enzymes or receptors.
Physicochemical Properties
Biological Activity
N-(4-nitrophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Structural Overview
The compound features a 4-nitrophenyl group linked to an acetamide moiety, which is further connected to a thiadiazole ring containing an o-tolyl substituent. The unique structural characteristics of this compound are believed to contribute significantly to its biological activity.
Biological Activities
-
Antimicrobial Activity
- Compounds containing the 1,3,4-thiadiazole scaffold have been reported to exhibit significant antibacterial and antifungal properties. For instance, derivatives with the 2-amino-1,3,4-thiadiazole moiety show moderate to significant activity against various Gram-positive and Gram-negative bacteria as well as fungal strains .
- A study reported that certain nitrophenoxymethyl-1,3,4-thiadiazole derivatives demonstrated promising antibacterial activity against S. aureus and E. coli, with minimum inhibitory concentrations (MICs) lower than standard antibiotics .
-
Antitumor Activity
- Research has highlighted the potential of thiadiazole derivatives as antitumor agents. In particular, compounds similar to this compound have shown cytotoxic effects against various human cancer cell lines, including those expressing the Bcr-Abl tyrosine kinase .
- Molecular docking studies indicate that these compounds may inhibit key protein kinases involved in cancer progression .
- Antinociceptive Effects
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological processes, affecting pathways related to inflammation and cancer cell proliferation.
- Receptor Interaction : It may interact with cellular receptors, modulating signaling pathways that lead to therapeutic effects.
- Cellular Function Disruption : The compound can interfere with essential cellular functions such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer activities .
Comparative Biological Activity
Case Studies
Research has consistently shown the promising biological activities associated with thiadiazole derivatives:
- In a study focused on antitumor agents, novel 1,3,4-thiadiazole derivatives were synthesized and evaluated for cytotoxicity against various cancer cell lines. Results indicated significant cytotoxic effects linked to specific structural features of the compounds .
- Another investigation into antimicrobial properties highlighted that certain derivatives exhibited superior activity compared to established antibiotics like itraconazole against fungal strains .
Q & A
Q. What strategies are effective for scaling up synthesis without compromising purity?
- Flow Chemistry : Continuous flow reactors reduce reaction time and improve heat transfer for thiadiazole formation .
- Process Analytics : In-line PAT tools (e.g., FTIR) monitor intermediate formation in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
